2-ethyl-N-(4-fluorophenyl)hexanamide
Description
2-ethyl-N-(4-fluorophenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a 4-fluorophenyl moiety at the nitrogen terminus. Its structure combines lipophilic (ethyl and hexanamide chain) and electron-withdrawing (4-fluorophenyl) groups, which influence physicochemical properties such as solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31g/mol |
IUPAC Name |
2-ethyl-N-(4-fluorophenyl)hexanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
ZDEWFMBOIMBXJC-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)F |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-fluorophenyl)hexanamide (Compound 5j)
N-(4-fluorophenyl)-3-phenylpropanamide
- Structure : Features a shorter propanamide chain and an additional phenyl group at the 3-position.
- Activity : Demonstrates potent QS inhibition against Vibrio harveyi (IC50 = 1.1 µM), attributed to enhanced π-π stacking from the phenyl substituent .
- Comparison : The ethyl group in this compound may improve metabolic stability compared to the phenylpropanamide analog, though at the cost of reduced QS inhibitory potency .
Heterocyclic and Functional Group Additions
2-ethyl-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)hexanamide
6-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N~1~-(4-fluorophenyl)hexanamide
- Structure : Contains a quinazolinyl dione group appended to the hexanamide chain.
- Activity : The electron-deficient quinazolinyl moiety may facilitate interactions with enzymes like kinases or topoisomerases, indicating anticancer or anti-inflammatory applications .
- Comparison : Unlike this compound, this analog’s extended π-system likely alters binding kinetics and target selectivity .
Modifications on the Aromatic Ring
2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (Compound 3.26)
- Structure : Substitutes the 4-fluorophenyl group with a hydroxylated phenyl ring and adds a pyrrolidine-methyl group.
- Synthesis : Synthesized via Mannich reaction (61% yield) and purified via flash chromatography .
- Application: Designed for combating organophosphorus intoxication, highlighting how aromatic hydroxylation and basic amine groups enhance acetylcholinesterase interactions .
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
- Structure: Features difluorophenyl and trifluoromethylphenoxy groups on a pyridinecarboxamide scaffold.
- Activity : Used as the herbicide diflufenican, demonstrating that fluorinated aromatic rings improve herbicidal activity through enhanced lipid solubility and target binding .
- Comparison : The parent compound’s single fluorine atom on the phenyl ring may offer a balance between lipophilicity and specificity compared to polyfluorinated analogs .
Mechanistic and Functional Insights
- Lipophilicity vs. Solubility : Ethyl and hexanamide groups increase logP values, favoring membrane penetration but risking solubility limitations. Thiadiazole or hydroxylated analogs mitigate this trade-off .
- Steric and Conformational Factors : Bulky substituents (e.g., quinazolinyl) may restrict rotational freedom, affecting binding kinetics compared to the more flexible parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
